molecular formula C14H16N4O3 B11694420 N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11694420
M. Wt: 288.30 g/mol
InChI Key: NADGYDWFJBFVIO-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound with the molecular formula C14H16N4O3. This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Acylation: The nitrated pyrazole is then acylated with benzyl chloride and methylamine in the presence of a base such as sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: Formation of N-benzyl-N-methyl-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
  • N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
  • N-benzyl-N-methyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O3/c1-11-8-13(18(20)21)15-17(11)10-14(19)16(2)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3

InChI Key

NADGYDWFJBFVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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